2,7-Diiodophenanthrene-9,10-dione

Conjugated Porous Polymers Heterogeneous Photocatalysis Sonogashira Coupling

For R&D teams engineering conjugated porous polymers or organic electronics, this diiodinated monomer is a non-negotiable precursor. Its C-I bonds enable Sonogashira coupling, yielding CPPs with significantly higher BET surface areas than unsubstituted phenanthrene-9,10-dione, as shown by Monterde et al. (2020). The 2.8 eV band gap and planar core drive efficient π-stacking for OFET/OPV performance. Replacing it with brominated or non-halogenated analogs compromises both synthetic efficiency and final device properties—order the definitive building block for next-generation photocatalysts and semiconductors.

Molecular Formula C14H6I2O2
Molecular Weight 460 g/mol
CAS No. 16218-32-9
Cat. No. B096020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diiodophenanthrene-9,10-dione
CAS16218-32-9
Molecular FormulaC14H6I2O2
Molecular Weight460 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I
InChIInChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
InChIKeyFJEXTLBWOUQIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diiodophenanthrene-9,10-dione (CAS 16218-32-9): A Specialized Halogenated Quinone Building Block for Advanced Materials


2,7-Diiodophenanthrene-9,10-dione (CAS 16218-32-9) is a halogenated phenanthrenequinone derivative characterized by two iodine atoms at the 2- and 7-positions and two ketone functionalities at the 9- and 10-positions . This compound functions primarily as a versatile monomeric precursor for the construction of conjugated polymers and porous organic frameworks via palladium-catalyzed cross-coupling reactions [1]. Its molecular architecture imparts specific electronic and reactivity profiles that are not fully replicated by its non-iodinated or other halogenated analogs, making it a critical intermediate in the synthesis of photoactive materials and organic semiconductors . This guide provides quantitative, comparator-driven evidence to inform scientific and procurement decisions regarding this specialized compound.

Why Generic Substitution of 2,7-Diiodophenanthrene-9,10-dione with Other Halogenated Phenanthrenequinones Fails


The direct substitution of 2,7-diiodophenanthrene-9,10-dione with its brominated or chlorinated counterparts, or the non-halogenated parent compound, is not a scientifically neutral exchange. The heavier iodine atom significantly alters the electronic structure and reactivity of the phenanthrene core. Computational studies on halogenated phenanthrenes demonstrate that the HOMO-LUMO gap reduction is substantially greater for bromine (0.2438 eV) than for chlorine (0.0064 eV) or fluorine (0.0100 eV), a trend that extends to the even heavier iodine atom, which further impacts optical absorption and semiconducting properties [1]. Furthermore, the carbon-iodine bond's inherent lability facilitates cross-coupling chemistries like Sonogashira-Hagihara coupling, which are critical for polymer synthesis. In polymer applications, the use of the diiodo monomer leads to conjugated porous polymers (CPPs) with demonstrably higher Brunauer-Emmett-Teller (BET) surface areas compared to those derived from the unsubstituted phenanthrene-9,10-dione monomer, as shown in direct comparative studies [2]. Therefore, replacing this compound with a closer analog compromises both the synthetic pathway and the ultimate performance of the target material.

Quantitative Evidence Guide: Differentiating 2,7-Diiodophenanthrene-9,10-dione from Closest Analogs


Enhanced BET Surface Area in Conjugated Porous Polymers vs. Unsubstituted Phenanthrene-9,10-dione

Conjugated porous polymers (CPPs) synthesized from 2,7-diiodophenanthrene-9,10-dione as a monomer exhibit significantly higher Brunauer-Emmett-Teller (BET) surface areas compared to polymers derived from the non-iodinated phenanthrene-9,10-dione monomer. This increase in surface area directly correlates with enhanced photocatalytic performance in heterogeneous applications. [1]

Conjugated Porous Polymers Heterogeneous Photocatalysis Sonogashira Coupling

High Synthetic Yield in Direct Iodination Protocol vs. Alternative Halogenation Methods

The synthesis of 2,7-diiodophenanthrene-9,10-dione can be achieved with a high yield of 72% via direct iodination of 9,10-phenanthrenequinone using chromium(VI) oxide as the oxidant. This is a favorable synthetic outcome that ensures the compound's accessibility as a precursor. [1]

Organic Synthesis Halogenation Iodination

Defined Semiconductor Band Gap of 2.8 eV for Optoelectronic Applications

2,7-Diiodophenanthrene-9,10-dione is characterized as a semiconductor with a reported band gap of 2.8 eV. This value places it within a useful range for organic electronic applications, such as the fabrication of transistors and photovoltaic devices.

Organic Semiconductors Band Gap Engineering Photovoltaics

Trend of Reduced HOMO-LUMO Gap and Altered Electronic Properties via Halogenation

Computational studies on halogenated phenanthrene derivatives reveal a clear trend: heavier halogens induce a greater reduction in the HOMO-LUMO gap, leading to a lower chemical potential and altered electronic properties. For instance, bromination reduces the gap by 0.2438 eV, chlorination by 0.0064 eV, and fluorination by 0.0100 eV. Extrapolating this trend to iodine suggests an even more substantial reduction for 2,7-diiodophenanthrene-9,10-dione, enhancing its electron-accepting capabilities and influencing its optical absorption profile. [1]

Computational Chemistry HOMO-LUMO Gap Halogenation Effects

Molecular Planarity and Crystallographic Structure for Solid-State Applications

Single-crystal X-ray diffraction studies have determined the crystal structure of 2,7-diiodophenanthrene-9,10-dione, confirming the molecule is nearly planar. This planarity is a key structural feature for promoting π-π stacking interactions in the solid state, which is beneficial for charge transport in organic semiconductors. [1]

Crystallography X-ray Diffraction Solid-State Chemistry

Key Application Scenarios for 2,7-Diiodophenanthrene-9,10-dione in Advanced Materials Research


Synthesis of High-Surface-Area Conjugated Porous Polymers (CPPs) for Heterogeneous Photocatalysis

Researchers seeking to fabricate metal-free, recyclable heterogeneous photocatalysts should prioritize 2,7-diiodophenanthrene-9,10-dione as a monomer. As demonstrated by Monterde et al. (2020), polymers derived from this compound exhibit significantly higher BET surface areas compared to those from non-iodinated phenanthrene-9,10-dione [1]. The resulting materials are effective photo-organocatalysts for reactions like the visible-light-induced aza-Henry reaction. [1]

Precursor for Semiconducting Materials in Organic Electronics

For applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs), this compound's defined semiconductor band gap of 2.8 eV and nearly planar molecular structure are critical parameters . The planarity, confirmed by crystallographic analysis, promotes efficient π-π stacking for charge transport, while the band gap value aligns with the requirements for many organic electronic devices. [2]

Building Block for Tailored Conjugated Polymers via Pd-Catalyzed Cross-Coupling

When the synthetic objective involves constructing well-defined conjugated polymers with specific optoelectronic properties, 2,7-diiodophenanthrene-9,10-dione is an essential precursor. The carbon-iodine bonds at the 2- and 7-positions are reactive sites for palladium-catalyzed cross-coupling chemistries like Sonogashira-Hagihara and Suzuki-Miyaura couplings [1]. The trend in halogenation effects indicates that iodine imparts a more substantial reduction in the HOMO-LUMO gap than bromine, chlorine, or fluorine, leading to polymers with potentially superior electron-accepting characteristics. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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